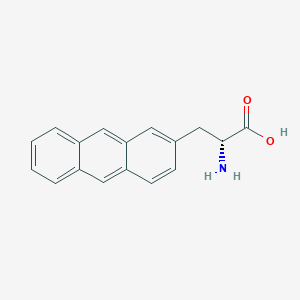

(2R)-2-Amino-3-(2-anthryl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

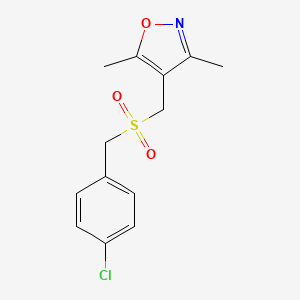

“(2R)-2-Amino-3-(2-anthryl)propanoic acid” is a chemical compound with the molecular formula C17H15NO2 . It has an average mass of 265.306 Da and a monoisotopic mass of 265.110291 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of 2-anthryl substituted compounds. For instance, 2-anthryl benzimidazole derivatives have been synthesized using a silica-supported periodic acid catalyst .Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.31 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and evaluation of novel compounds, such as amino acid-based ligands, for their potential use in medicinal chemistry have been extensively studied. These compounds, including variations of "(2R)-2-Amino-3-(2-anthryl)propanoic acid," have shown promise in the development of new drugs and imaging agents. For instance, amino acid derivatives have been synthesized for use in positron emission tomography (PET) imaging of brain tumors, demonstrating the utility of such compounds in medical diagnostics and therapeutic monitoring (McConathy et al., 2010).

Enzymatic and Biological Activity

- Amino acids and their derivatives play significant roles in biological systems, including acting as inhibitors or modulators of enzymatic activity. Research has delved into the use of amino acid derivatives for inhibiting enzymes involved in disease processes, providing insights into potential therapeutic applications. The study of α,β-diamino acids, for example, highlights the biological significance and diverse synthetic approaches to these compounds, underscoring their potential in drug design and therapeutic intervention (Viso et al., 2011).

Material Science and Corrosion Inhibition

- Amino acid derivatives have also found applications in material science, particularly in the development of corrosion inhibitors for metals. These compounds, including variants of "this compound," can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of materials. The exploration of amino acid-based imidazolium zwitterions as novel and green corrosion inhibitors exemplifies this application, showcasing the potential of such compounds in industrial and engineering contexts (Srivastava et al., 2017).

Mécanisme D'action

Target of Action

Anthracene-based compounds have been used in the construction of efficient blue-emitting materials .

Mode of Action

®-2-Amino-3-(anthracen-2-yl)propanoic acid interacts with its targets through a process known as photodimerization . This process involves the association of two anthracene units, leading to changes in the compound’s fluorescence properties .

Biochemical Pathways

Anthracene-based compounds have been associated with fluorescence sensing mechanisms . These mechanisms involve the design of molecular probes and nanoparticles for fluorescence sensing of saccharides .

Pharmacokinetics

Anthracene-based compounds have been noted for their good thermal stability and glass transition temperatures , which may influence their bioavailability.

Result of Action

Anthracene-based compounds have been associated with multicolor fluorescence emission . This emission can be achieved in water, solid films, and living cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Amino-3-(anthracen-2-yl)propanoic acid. For instance, the photodimerization behavior of anthracene units and the luminescence properties of certain ions can influence the compound’s fluorescence emission . Additionally, the compound’s action can be influenced by the presence of saccharides, as anthracene-based compounds have been used in fluorescence sensing of saccharides .

Orientations Futures

The future directions for “(2R)-2-Amino-3-(2-anthryl)propanoic acid” and related compounds could involve further studies on their synthesis, properties, and potential applications. For instance, 2-anthryl substituted benzimidazole derivatives have shown remarkable anticancer activity in the micromolar range , suggesting potential applications in cancer treatment.

Analyse Biochimique

Biochemical Properties

Anthracene-based derivatives have been synthesized and characterized by their high thermal stability and blue emission with a high quantum yield

Cellular Effects

Anthracene-based compounds have been used in photo-responsive supramolecular assemblies for cell labeling . These assemblies can tag living cells with marvelous white fluorescence and display no obvious cytotoxicity .

Molecular Mechanism

Anthracene-based compounds have been shown to exhibit photophysical properties, leading to their wide application in biomedicine, nanotechnology, and smart materials .

Temporal Effects in Laboratory Settings

Anthracene-based compounds have been shown to exhibit high thermal stability .

Propriétés

IUPAC Name |

(2R)-2-amino-3-anthracen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2680432.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2680436.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)

![7-Naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide](/img/structure/B2680446.png)

![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)

![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)